(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a synthetic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with a suitable chlorinated pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazolo[1,5-a]pyrimidines, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit key enzymes in bacterial or fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other [1,2,4]triazolo[1,5-a]pyrimidines such as:
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Aroyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyethyl group and chlorine atom make it particularly versatile for further chemical modifications .
Properties
Molecular Formula |
C8H10ClN5O |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-chloro-7-[(1S)-1-methoxyethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c1-4(15-2)6-5(10)3-11-8-12-7(9)13-14(6)8/h3-4H,10H2,1-2H3/t4-/m0/s1 |
InChI Key |
KHFUAJSDKMEXTO-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=NC(=NN12)Cl)N)OC |
Canonical SMILES |
CC(C1=C(C=NC2=NC(=NN12)Cl)N)OC |
Origin of Product |
United States |
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